The structure of tert-Butyl CPC suggests it could be a useful synthetic intermediate. The tert-butyl group (Boc) is a common protecting group in organic chemistry, used to temporarily mask a carboxylic acid functionality. The cyclopropylcarbonyl group could potentially be introduced into a target molecule through cleavage of the Boc group [].
Piperazine derivatives are a well-known class of molecules with diverse biological activities. Some piperazine derivatives are used as medications []. tert-Butyl CPC could be a potential starting material for the synthesis of novel piperazine-based drugs, but further research would be needed to explore this possibility.
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a piperazine derivative characterized by the presence of a cyclopropanecarbonyl group at the fourth position of the piperazine ring. Its molecular formula is C₁₃H₂₂N₂O₃, and it has a molecular weight of 254.33 g/mol. This compound is recognized for its role as an impurity in the pharmaceutical agent olaparib, which is used for cancer treatment, specifically in inhibiting poly (ADP-ribose) polymerase (PARP) enzymes .
This compound exhibits significant biological activity primarily due to its structural similarity to olaparib. It selectively binds to and inhibits PARP enzymes, which play a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a valuable compound in cancer research and therapeutic applications .
The synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate typically involves several steps:
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate has various applications in:
Interaction studies have shown that tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate interacts with various biological targets, particularly those involved in DNA repair pathways. Its ability to inhibit PARP enzymes suggests potential synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy against certain types of cancer .
Several compounds share structural similarities with tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Tert-butyl 4-carbamoylpiperidine-1-carboxylate | 91419-48-6 | 0.86 |
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 169206-67-1 | 0.84 |
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | 1234616-51-3 | 0.84 |
Tert-butyl 2-oxopyrrolidine-1-carboxylate | 85909-08-6 | 0.84 |
What sets tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate apart from these similar compounds is its specific interaction profile with PARP enzymes, making it particularly relevant in cancer treatment contexts. Its unique cyclopropanecarbonyl moiety contributes to its distinct biological activity and potential therapeutic applications .